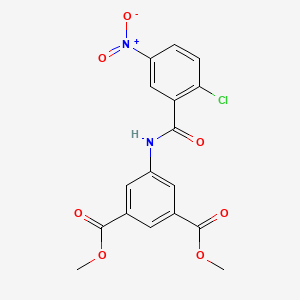
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide is a fascinating compound with a unique structure combining various functional groups. It consists of an indole core, a morpholino group, a sulfonyl linkage, and an acetamide moiety. These diverse structural components contribute to its distinctive chemical and physical properties. Its applications span chemistry, biology, and medicine due to its ability to interact with a variety of biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide can be achieved through multi-step organic synthesis. A typical route starts with the functionalization of indole. The indole is first sulfonylated to introduce the sulfonyl group. Concurrently, a separate reaction introduces the morpholino group to an intermediate via a morpholine-2-one precursor. The final step involves the condensation of these intermediates with o-tolyl acetamide under controlled conditions to yield the target compound.
Industrial Production Methods: Scaling up for industrial production involves optimizing reaction conditions to maximize yield and purity. Key steps include precise control of temperature, pressure, and pH during synthesis. Industrial methods often employ catalytic processes to increase efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: The indole moiety can be oxidized under mild conditions to form oxidized derivatives.
Reduction: The nitro groups (if present as substituents) on the compound can be selectively reduced to amines.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamide derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include m-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: Typical reagents include catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like primary and secondary amines can react under basic conditions using solvents like dichloromethane (DCM).
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of corresponding amine derivatives.
Substitution: Synthesis of sulfonamide derivatives.
Scientific Research Applications
2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide has diverse scientific research applications:
Chemistry: Used as a building block in organic synthesis due to its versatile functional groups.
Biology: Acts as a probe in biochemical assays to study protein interactions.
Medicine: Investigated for potential therapeutic effects, particularly as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the formulation of advanced materials and pharmaceuticals.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into the active sites of enzymes, inhibiting their activity. The sulfonyl and morpholino groups facilitate strong binding to the target site, while the indole core enhances stability and specificity. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Compared to other similar compounds, 2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(o-tolyl)acetamide stands out due to its specific combination of functional groups. Similar compounds might include:
1-((2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonamide: Lacks the acetamide group, altering its binding affinity and specificity.
N-(o-tolyl)acetamide: Does not contain the indole or morpholino groups, significantly affecting its chemical behavior and applications.
Indole-3-sulfonylmorpholine: Contains similar core structures but differs in peripheral substitutions, leading to different biological activities.
This compound's unique structure confers distinct advantages in terms of reactivity, stability, and biological activity, making it a valuable tool in various scientific domains.
Properties
IUPAC Name |
N-(2-methylphenyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O5S/c1-17-6-2-4-8-19(17)24-22(27)16-32(29,30)21-14-26(20-9-5-3-7-18(20)21)15-23(28)25-10-12-31-13-11-25/h2-9,14H,10-13,15-16H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUACGJRKTKMATB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)

![N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(3-CHLOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2921952.png)
![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)

![methyl 2-butanamido-3-(methylcarbamoyl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2921959.png)

![N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3-fluorobenzamide](/img/structure/B2921961.png)
![2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2921962.png)
methanone](/img/structure/B2921963.png)
![ethyl 1-benzyl-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2921965.png)



